
PM-19 Polyoxotungstate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PM-19 Polyoxotungstate, also known as this compound, is a useful research compound. Its molecular formula is H12K7O46PTi2W10-76 and its molecular weight is 2987 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiviral Properties
PM-19 has demonstrated notable antiviral activity against several viruses, including herpes simplex virus and influenza virus. The mechanism of action involves inhibiting viral entry and replication.
Case Study: Herpes Simplex Virus Inhibition
- Study Overview : Research indicates that PM-19 effectively prevents the interaction between herpes virus entry mediator (HVEM) and glycoprotein D (gD) of the herpes simplex virus, blocking viral entry into host cells .
- Results : In immunosuppressed mice, intraperitoneal administration of PM-19 significantly increased macrophage counts, enhancing the immune response against viral infections .
Table 1: Antiviral Efficacy of PM-19 Against Various Viruses
Virus Type | Mechanism of Action | Efficacy Observed |
---|---|---|
Herpes Simplex Virus | Blocks gD-HVEM interaction | Significant reduction in viral load |
Influenza Virus | Inhibits nuclear import of vRNP | Potent activity against H1N1 strains |
Human Immunodeficiency Virus | Interferes with viral entry | High selectivity index compared to AZT |
Antibacterial Activity
PM-19 exhibits strong antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA).
Case Study: MRSA Inhibition
- Study Overview : PM-19 was tested for its antibacterial effects using agar diffusion techniques against various bacterial strains.
- Results : The compound showed significant inhibition zones against MRSA strains, with minimum inhibitory concentration (MIC) values indicating potent antibacterial activity .
Table 2: Antibacterial Activity of PM-19 Against Different Strains
Bacterial Strain | MIC (mg/mL) | Inhibition Zone (mm) |
---|---|---|
MRSA | <0.83 | 25 |
VRSA | 4.96 | 20 |
Staphylococcus aureus | <0.83 | 30 |
Antitumor Potential
Research has also highlighted the potential of PM-19 in oncology, particularly in chemotherapy for solid tumors.
Case Study: Tumor Cell Studies
- Study Overview : PM-19 has been investigated for its effects on human gastric cancer and pancreatic cancer cells.
- Results : The compound demonstrated cytotoxic effects on tumor cells while exhibiting lower toxicity to normal cells, suggesting a favorable therapeutic index .
Table 3: Cytotoxic Effects of PM-19 on Cancer Cells
Cancer Type | IC50 (µM) | Normal Cell Toxicity |
---|---|---|
Human Gastric Cancer | 15.5 | Low |
Pancreatic Cancer | 20.3 | Low |
Key Mechanisms Include :
Análisis De Reacciones Químicas
Antiviral Mechanism
PM-19 has been shown to inhibit viral replication through several mechanisms:
-
Inhibition of Viral Entry : Research indicates that PM-19 prevents the interaction between the herpes virus entry mediator (HVEM) and the viral envelope protein gD, which is essential for viral entry into host cells. The binding affinity of PM-19 to HVEM is significantly high, suggesting that it effectively blocks this critical interaction .
-
Impact on Viral DNA Synthesis : In studies involving herpes simplex virus type 2, PM-19 was added at various stages of viral infection. It was found to strongly inhibit the synthesis of viral genomic DNA when administered at the time of infection, but its efficacy decreased if added later than 90 minutes post-infection .
Comparative Efficacy
In comparative studies with other antiviral agents like acyclovir, PM-19 has shown comparable or superior efficacy against various strains of HSV. Its ability to function independently of viral thymidine kinase pathways highlights its potential as a therapeutic agent in cases where traditional antiviral drugs fail due to resistance .
Dose-Response Relationship
The following table summarizes the dose-response relationship observed in experiments assessing the efficacy of PM-19 against HSV-2 in murine models:
Dose (mg/kg/day) | Number of Survivors/Total | Mean Survival Days ± SE |
---|---|---|
0 | 0/24 | 0 |
0.1 | 2/12 | 8.00 ± 1.03 |
0.3 | 7/12 | 11.50 ± 0.94 |
1.0 | 9/12 | 12.08 ± 1.02 |
25 | Significant increase | Enhanced macrophage activity |
Acute Toxicity and Therapeutic Index
The acute toxicity profile and therapeutic index for PM-19 are presented below:
Agent | LD50 (mg/kg) | ED50 (mg/kg) | Therapeutic Index |
---|---|---|---|
PM-19 | 384 | Varies | High |
This data indicates that PM-19 has a favorable therapeutic index, suggesting a wide margin between effective and toxic doses.
Propiedades
Número CAS |
84303-06-0 |
---|---|
Fórmula molecular |
H12K7O46PTi2W10-76 |
Peso molecular |
2987 g/mol |
Nombre IUPAC |
heptapotassium;oxygen(2-);phosphorus(3-);titanium;tungsten;hexahydrate |
InChI |
InChI=1S/7K.6H2O.40O.P.2Ti.10W/h;;;;;;;6*1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q7*+1;;;;;;;40*-2;-3;;;;;;;;;;;; |
Clave InChI |
KEDHSNTWHKCIND-UHFFFAOYSA-N |
SMILES |
O.O.O.O.O.O.[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[P-3].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[Ti].[Ti].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W] |
SMILES canónico |
O.O.O.O.O.O.[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[P-3].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[Ti].[Ti].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W] |
Sinónimos |
PM-19 polyoxotungstate polyoxotungstate PM 19 polyoxotungstate PM-19 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.